molecular formula C8H13BN2O3 B594913 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole CAS No. 1346808-32-9

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole

Cat. No.: B594913
CAS No.: 1346808-32-9
M. Wt: 196.013
InChI Key: DBJNYCLMPZVSCD-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole: is a compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole typically involves the reaction of 1,3,4-oxadiazole derivatives with boronic esters. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also reactive in substitution reactions, particularly nucleophilic substitution, where the oxadiazole ring can be targeted.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic transformations, including cross-coupling reactions .

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole exerts its effects involves its interaction with molecular targets through its boron and oxadiazole moieties. The boron atom can form reversible covalent bonds with nucleophiles, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively .

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: What sets 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3,4-oxadiazole apart from these similar compounds is its incorporation of the 1,3,4-oxadiazole ring, which imparts additional stability and reactivity. This makes it particularly useful in applications requiring robust chemical behavior and versatility .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O3/c1-7(2)8(3,4)14-9(13-7)6-11-10-5-12-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJNYCLMPZVSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742630
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-32-9
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346808-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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